4,4-Diphenylpiperidine

Beschreibung

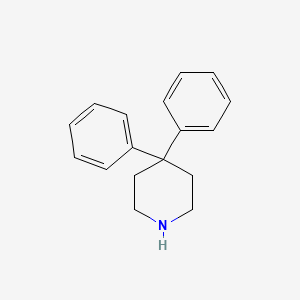

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,4-diphenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVVEKSXUOEVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384939 | |

| Record name | 4,4-diphenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34273-01-3 | |

| Record name | 4,4-diphenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Diphenylpiperidine: Structure, Properties, and Synthesis

Executive Summary: 4,4-Diphenylpiperidine is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid disubstituted piperidine framework serves as a crucial pharmacophore and synthetic intermediate for a wide range of centrally active pharmaceutical agents, most notably within the opioid class of analgesics. This guide provides a comprehensive overview of its structural features, physicochemical properties, established synthetic protocols, and key applications, offering valuable insights for researchers and professionals in drug discovery and development.

Molecular Structure and Conformational Analysis

This compound, with the chemical formula C₁₇H₁₉N, possesses a unique three-dimensional architecture that dictates its chemical behavior and biological activity. The core of the molecule is a six-membered piperidine ring, a saturated heterocycle containing a nitrogen atom. At the C4 position, two phenyl groups are attached, creating a sterically hindered quaternary carbon center.

Structural Elucidation

The piperidine ring typically adopts a stable chair conformation to minimize steric strain, similar to cyclohexane. In this compound, this conformation places the two bulky phenyl groups in positions that influence the overall shape and accessibility of the molecule. One phenyl group will occupy an axial position while the other is equatorial, or both may exist in a twisted conformation to alleviate steric hindrance. The nitrogen atom's lone pair of electrons and its associated hydrogen atom can also exist in either axial or equatorial positions, leading to conformational isomers that can interconvert.

Caption: 2D representation of the this compound structure.

Spectroscopic Profile

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of 7.0-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the quaternary carbon at C4, the carbons of the piperidine ring, and the distinct carbons of the phenyl groups (ipso, ortho, meta, and para). The chemical shifts provide direct information about the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹).[1]

-

Mass Spectrometry: Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help confirm the structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented below. These properties are critical for its handling, formulation, and behavior in biological systems.

| Property | This compound | This compound Hydrochloride | Reference(s) |

| CAS Number | 39113-52-9 | 63675-71-8 | N/A |

| Molecular Formula | C₁₇H₁₉N | C₁₇H₂₀ClN | N/A |

| Molecular Weight | 237.34 g/mol | 273.80 g/mol | N/A |

| Appearance | Solid | White to off-white solid | N/A |

| Melting Point | Not readily available | 300-305 °C | N/A |

| Solubility | Soluble in organic solvents | Soluble in water | N/A |

| pKa | Estimated to be around 9-10 (basic) | N/A | N/A |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves a Grignard reaction with a protected 4-piperidone, followed by deprotection.

Grignard Reaction Approach

This synthetic strategy leverages the nucleophilic addition of a phenyl Grignard reagent to the carbonyl group of a 4-piperidone derivative. To prevent the Grignard reagent from reacting with the acidic N-H proton of the piperidine, the nitrogen is first protected, typically with a benzyl group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-4-piperidone [2]

-

To a stirred mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF), add benzyl bromide (1.15 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 65 °C and maintain for 14 hours.

-

Cool the mixture to room temperature, filter, and quench with ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4-piperidone.

Causality: The potassium carbonate acts as a base to deprotonate the piperidone hydrochloride and the subsequent N-H, allowing for nucleophilic substitution by the nitrogen onto the benzyl bromide. DMF is a suitable polar aprotic solvent for this S N 2 reaction.

Step 2: Synthesis of 1-Benzyl-4,4-diphenylpiperidine [3]

-

Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

To the freshly prepared Grignard reagent, add a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain crude 1-benzyl-4-phenyl-4-piperidinol.

-

Treat the crude alcohol with a strong acid such as sulfuric acid and heat to induce dehydration and rearrangement to form the more stable 1-benzyl-4,4-diphenylpiperidine.

Causality: The highly nucleophilic phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the piperidone. The subsequent acidic workup protonates the resulting alkoxide, and further acid-catalyzed dehydration and rearrangement lead to the diphenylated product.

Step 3: Debenzylation to this compound [3]

-

Dissolve 1-benzyl-4,4-diphenylpiperidine in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Causality: Catalytic hydrogenation is a standard and efficient method for the cleavage of benzyl groups from nitrogen atoms. The palladium catalyst facilitates the addition of hydrogen across the C-N bond of the benzylic position, releasing toluene as a byproduct.

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in numerous potent opioid analgesics. The rigid framework and the orientation of the phenyl groups are crucial for binding to opioid receptors.

Opioid Analgesics

Many potent synthetic opioids are derivatives of this compound. These include:

-

Pethidine (Meperidine): One of the earliest synthetic opioids, which features a 4-phenyl-4-ethoxycarbonylpiperidine core.

-

Fentanyl and its analogs: A class of extremely potent analgesics where the this compound motif is modified.[4][5]

-

Loperamide and Diphenoxylate: Peripherally acting opioids used to treat diarrhea, which are designed to have limited central nervous system penetration.

The structure-activity relationship (SAR) studies of these compounds have shown that modifications at the piperidine nitrogen and the C4 position significantly impact their potency, selectivity for different opioid receptor subtypes (μ, δ, κ), and pharmacokinetic properties.[6]

Other CNS-Active Agents

Beyond opioids, the 4-phenylpiperidine framework is found in drugs targeting other central nervous system pathways. For instance, some antipsychotic drugs and agents investigated for neurodegenerative diseases incorporate this structural motif.[7][8] The versatility of the piperidine ring allows for the introduction of various substituents to modulate the pharmacological profile.

Caption: The this compound scaffold as a core structure in various drug classes.

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. As with many piperidine-based compounds, it may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone of synthetic medicinal chemistry, providing a robust and versatile scaffold for the development of a wide array of pharmacologically active compounds. Its well-defined structure and the accessibility of its synthetic routes have made it an invaluable tool for drug discovery, particularly in the realm of opioid analgesics. A thorough understanding of its chemical properties, conformational behavior, and synthetic methodologies is essential for scientists and researchers aiming to design and create the next generation of therapeutics based on this privileged framework.

References

- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media.

- Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.

- Fries, D. S. (2002). Analgesics. In D. J. Abraham (Ed.), Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.

-

Van der Poel, A. M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Phenylpiperidines. (2023). In Wikipedia. [Link]

- Smith, B. C. (1999).

- Ye, H., et al. (2008). Synthesis of N-benzyl-4-piperidone by microwave irradiation.

- Zhao, A., et al. (2010). An improved synthesis of N-benzyl-4-piperidone.

- Liu, Z., et al. (2013). Synthesis of 4-(3-Trifluoromethyl)phenyl-4-piperidinol. Chinese Journal of Pharmaceuticals, 44(5), 493-495.

- Cheng, D., et al. (2015). A practical synthesis of N-benzyl-4-piperidone. Journal of Chemical Research, 39(4), 234-236.

- Shi, Y., et al. (2012). A novel synthesis of the intermediates for alfentanil and sufentanil. Tetrahedron: Asymmetry, 23(15-16), 1148-1153.

- Sun, J., et al. (2011). Synthesis and cytotoxic evaluation of novel N-benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 349-352.

- Method for preparing 4-amino-4-phenylpiperidines. (2004).

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(7), 951-955. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1990). Journal of Medicinal Chemistry, 33(2), 737-741. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,4-Diphenylpiperidine and its Derivatives

Foreword: The Enduring Significance of the 4,4-Diphenylpiperidine Scaffold

The this compound motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a diverse array of pharmacologically active agents. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. From potent analgesics to antipsychotics and beyond, the derivatives of this compound have left an indelible mark on modern medicine.[1] This guide offers a comprehensive exploration of the core synthetic strategies employed to construct this vital chemical entity and its analogues, providing researchers, scientists, and drug development professionals with a detailed and practical understanding of the underlying principles and experimental methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented not merely as a series of steps, but as a self-validating system grounded in established chemical principles.

I. Retrosynthetic Analysis: Deconstructing the this compound Core

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The core structure presents several viable pathways for its construction.

Caption: Key retrosynthetic disconnections for the this compound scaffold.

This analysis reveals four primary strategies for assembling the this compound core, each with its own set of advantages and challenges:

-

Formation of the C4-Phenyl Bonds: This approach involves the addition of phenyl groups to a pre-formed piperidine ring, typically a 4-piperidone derivative. The Grignard reaction is the preeminent method for this transformation.

-

Cyclization to Form the Piperidine Ring: Here, the diphenylmethyl moiety is established first, followed by the construction of the heterocyclic ring around it. This often involves the use of starting materials like diphenylacetonitrile.

-

Reduction of a Pyridine Precursor: This strategy relies on the catalytic hydrogenation of a suitably substituted pyridine to yield the saturated piperidine ring.

-

Double Reductive Amination: A powerful cyclization strategy that constructs the piperidine ring from an acyclic precursor containing two carbonyl groups and a primary amine.

The following sections will provide a detailed examination of these synthetic routes, complete with experimental protocols and mechanistic insights.

II. Route 1: The 4-Piperidone Approach - Building upon a Pre-formed Ring

This is arguably the most common and versatile approach to this compound and its derivatives. The strategy hinges on the synthesis of an N-protected 4-piperidone, followed by the crucial double addition of a phenyl organometallic reagent.

A. Synthesis of the Key Intermediate: N-Protected 4-Piperidones

The choice of the nitrogen protecting group is critical, as it must be stable to the strongly nucleophilic and basic conditions of the Grignard reaction, yet readily removable later in the synthetic sequence. The benzyl (Bn) and benzoyl (Bz) groups are frequently employed for this purpose.

A robust and scalable one-pot method for the synthesis of N-benzyl-4-piperidone involves the reaction of benzylamine with an acrylate ester, which undergoes a sequence of addition, condensation, hydrolysis, and decarboxylation reactions.[2]

Experimental Protocol: Synthesis of N-Benzyl-4-Piperidone [2]

-

Reaction Setup: To a reaction vessel, add benzylamine and an alcoholic solvent (e.g., methanol or ethanol).

-

Addition: Cool the mixture and slowly add an acrylate ester (e.g., methyl acrylate) dropwise, maintaining a molar ratio of acrylate to benzylamine between 2.6 and 5.

-

Initial Reaction: After the addition is complete, stir the reaction mixture and then heat to 50-60°C for a specified period to facilitate the initial Michael additions.

-

Solvent Removal: Following the initial reaction, distill off the excess acrylate and the alcoholic solvent.

-

Condensation: Add a suitable organic solvent for the condensation reaction (e.g., toluene) and an organic base in portions. Heat the mixture to 50-85°C. During this period, remove low-boiling substances by distillation to drive the reaction to completion.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add an acid to neutralize the base. Then, add a catalyst and maintain the temperature at 60-85°C to effect hydrolysis and decarboxylation.

-

Work-up: After cooling, adjust the pH to 8-9 with an inorganic base and separate the aqueous layer. The organic layer is then subjected to distillation to recover the solvent, and the final product, N-benzyl-4-piperidone, is collected by vacuum distillation.

B. The Grignard Reaction: Installation of the Diphenyl Moiety

The cornerstone of this synthetic route is the double addition of a phenyl Grignard reagent, typically phenylmagnesium bromide, to the ketone of the N-protected 4-piperidone.

Caption: Generalized mechanism of the Grignard reaction with N-protected 4-piperidone.

Experimental Protocol: Synthesis of N-Benzoyl-4,4-diphenylpiperidine

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).[3]

-

Addition of Piperidone: Dissolve N-benzoyl-4-piperidone in anhydrous THF and add it dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0°C to room temperature). An excess of the Grignard reagent (at least 2 equivalents) is necessary to ensure double addition.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating to drive the reaction to completion.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

C. Deprotection and Derivatization

The final step in the synthesis of the core this compound is the removal of the nitrogen protecting group.

-

N-Benzoyl Deprotection: The benzoyl group is typically removed under basic conditions, for example, by heating with a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol.[4]

-

N-Benzyl Deprotection: The benzyl group is most commonly removed by catalytic transfer hydrogenation, using a palladium on carbon (Pd/C) catalyst and a hydrogen source such as ammonium formate or hydrogen gas.[5]

Once the secondary amine is obtained, it can be readily derivatized through various N-alkylation or N-acylation reactions.[6][7][8]

Experimental Protocol: N-Alkylation of this compound

-

Reaction Setup: Dissolve this compound in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), to the solution.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., an alkyl bromide or iodide) to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the N-alkylated product, which can be further purified if necessary.

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Piperidone Synthesis | Benzylamine, Methyl Acrylate | Organic Base, Acid | N-Benzyl-4-piperidone | Good | [2] |

| Grignard Reaction | N-Benzoyl-4-piperidone | Phenylmagnesium Bromide | N-Benzoyl-4,4-diphenyl-4-hydroxypiperidine | High | [9] |

| Deprotection (Benzyl) | N-Benzyl-4,4-diphenylpiperidine | 10% Pd/C, Ammonium Formate | This compound | Good | [5] |

| N-Alkylation | This compound | Alkyl Halide, K2CO3 | N-Alkyl-4,4-diphenylpiperidine | Good | [7] |

III. Route 2: The Diphenylacetonitrile Approach - Building the Ring Outwards

This strategy commences with a pre-formed diphenylmethyl group, in the form of diphenylacetonitrile, and constructs the piperidine ring through cyclization.

A. Synthesis of Diphenylacetonitrile

Diphenylacetonitrile is a commercially available starting material, but it can also be synthesized in the laboratory. One common method involves the Friedel-Crafts reaction of benzene with α-bromo-α-phenylacetonitrile, which is in turn prepared by the bromination of benzyl cyanide.[10] An alternative, more modern approach involves the α-arylation of phenylacetonitrile with benzyl alcohol in the presence of a sodium alkoxide catalyst.[1]

Experimental Protocol: Synthesis of Diphenylacetonitrile from Phenylacetonitrile and Benzyl Alcohol [1]

-

Reaction Setup: In a three-necked flask, add ethyl acetate, benzyl alcohol, and sodium methoxide.

-

Initial Reaction: Stir and heat the mixture at 70°C for 2 hours.

-

Addition of Phenylacetonitrile: Cool the reaction mixture to room temperature and add phenylacetonitrile.

-

Distillation Reaction: Heat the mixture to 110°C and allow the reaction to proceed with distillation for 10-15 hours.

-

Work-up: After cooling, add ethyl acetate and water for extraction. Separate the aqueous layer, and the organic layer containing the product can be further purified.

B. Cyclization to Form the Piperidine Ring

The construction of the piperidine ring can be achieved by reacting diphenylacetonitrile with a suitable di-electrophile, such as a 1,4-dihaloalkane, in the presence of a strong base. The nitrile group can then be reduced and the nitrogen incorporated into the ring.

A more direct approach involves the reductive amination of a 1,5-dicarbonyl compound, which can be synthesized from diphenylacetonitrile.

IV. Route 3: Reductive Amination - A Convergent and Efficient Strategy

Reductive amination is a powerful and versatile method for the synthesis of amines and can be applied to the construction of the piperidine ring itself.[11] The double reductive amination of a 1,5-dicarbonyl compound with a primary amine is a particularly elegant approach to substituted piperidines.

Caption: General workflow for piperidine synthesis via double reductive amination.

While not the most direct route to the parent this compound, this method is highly valuable for the synthesis of more complex, substituted derivatives where the diphenyl groups are introduced at a later stage or are part of the initial dicarbonyl precursor.

V. Synthesis of Key Derivatives: Applications in Drug Discovery

The true value of the this compound scaffold lies in the diverse pharmacological activities of its derivatives. The following examples illustrate the application of the synthetic principles discussed above in the preparation of well-known drugs.

A. Budipine: An Antiparkinsonian Agent

Budipine, 1-tert-butyl-4,4-diphenylpiperidine, is used in the treatment of Parkinson's disease.[12][13] Its synthesis can be achieved through a highly efficient one-step process from 1-tert-butyl-4-piperidone.

Synthesis of Budipine: [12]

Budipine can be prepared by the direct reaction of 1-tert-butyl-4-piperidone with benzene in the presence of a strong acid catalyst such as triflic acid, with reported yields as high as 99%.[12] This reaction is a Friedel-Crafts type alkylation where the protonated ketone acts as the electrophile.

B. Pimozide: An Antipsychotic Drug

Pimozide is a diphenylbutylpiperidine derivative used as an antipsychotic medication.[14][15] Its synthesis involves the N-alkylation of a piperidine-substituted benzimidazolinone with a 4,4-bis(p-fluorophenyl)butyl halide.[16]

Synthesis of Pimozide: [16]

The synthesis of pimozide involves the SN2 nucleophilic substitution reaction between 4-(2-oxo-1-benzimidazolinyl)-piperidine and 1-chloro-4,4-di-(4-fluorophenyl)butane.[16] The reaction is typically carried out in an inert solvent, such as glycerol formal, at a pH above 4, and in the presence of a base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed during the reaction. A catalytic amount of potassium iodide is often added to facilitate the reaction.[16]

C. Fluspirilene: A Long-Acting Antipsychotic

Fluspirilene is another diphenylbutylpiperidine antipsychotic, notable for its spirocyclic structure.[17] Its synthesis showcases a multi-step approach to construct the complex side chain prior to its attachment to the piperidine nitrogen.

Synthesis of the Alkylating Agent for Fluspirilene: [18]

One synthetic route to the key alkylating agent, a 4,4-bis(4-fluorophenyl)butyl bromide, starts from 4,4'-difluorobenzophenone. Reaction with the bis-lithium salt of acetylene followed by hydroformylation and reduction yields a diol. Subsequent hydrogenation, bromination, and further hydrogenation provides the desired alkyl bromide.[18][19] This is then reacted with the appropriate spirocyclic amine to furnish fluspirilene.

VI. Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a mature field of organic chemistry, yet one that continues to evolve with the advent of new synthetic methodologies. The classical approaches, particularly those starting from 4-piperidones, remain the workhorses of both academic and industrial laboratories due to their reliability and versatility. As our understanding of the biological targets for these compounds deepens, the demand for novel, stereochemically defined derivatives will undoubtedly grow. Future research will likely focus on the development of more efficient and enantioselective synthetic routes, enabling the exploration of a wider chemical space and the discovery of the next generation of this compound-based therapeutics.

References

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Scafuri, B., Marabello, D., & Carbone, A. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6633. Retrieved from [Link]

- Google Patents. (n.d.). CN103351311A - Synthesis method of diphenylacetonitrile.

-

McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

-

University of Cambridge. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on budipine and related 4,4-diphenylpiperidines]. Retrieved from [Link]

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

ResearchGate. (n.d.). A 2001 synthesis of fluspirilene from an Italian group. Retrieved from [Link]

-

Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Pettersson, F., Pontén, H., Waters, N., Waters, S., & Sonesson, C. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 53(6), 2510–2520. Retrieved from [Link]

- Google Patents. (n.d.). EP2357172B1 - Process for the preparation of pimozide.

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

-

Wikipedia. (n.d.). Budipine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylmagnesium bromide. Retrieved from [Link]

- Google Patents. (n.d.). CN104829591A - Preparation method of deuterated pimozide.

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

MDPI. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diphenylacetonitrile. Retrieved from [Link]

-

Taylor & Francis Online. (2013, March 20). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

-

ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluspirilene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pimozide. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (n.d.). The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra. Retrieved from [Link]

-

PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Retrieved from [Link]

-

ResearchGate. (2025, August 30). Pimozide. Retrieved from [Link]

- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

-

PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

-

PharmaCompass. (n.d.). Fluspirilene. Retrieved from [Link]

-

ACS Publications. (2026, January 20). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Retrieved from [Link]

Sources

- 1. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]

- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. thalesnano.com [thalesnano.com]

- 9. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Budipine - Wikipedia [en.wikipedia.org]

- 13. The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. EP2357172B1 - Process for the preparation of pimozide - Google Patents [patents.google.com]

- 17. Fluspirilene - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 4,4-Diphenylpiperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4-Diphenylpiperidine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a significant heterocyclic compound that serves as a core structural motif in a multitude of pharmacologically active agents, particularly within the realm of opioid analgesics and central nervous system (CNS) therapeutics. Its rigid, disubstituted piperidine ring system provides a well-defined three-dimensional scaffold for molecular design, making it a cornerstone for structure-activity relationship (SAR) studies. The precise and unambiguous structural confirmation of this compound and its derivatives is paramount for advancing drug discovery programs, ensuring regulatory compliance, and guaranteeing reproducibility in scientific research.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document moves beyond a mere recitation of data, delving into the causality behind the spectral features and outlining the self-validating protocols required to generate trustworthy and reproducible results.

Molecular Structure and Isomeric Considerations

The fundamental structure of this compound consists of a piperidine ring with two phenyl groups geminally substituted at the C4 position. This arrangement results in several key structural features that directly influence its spectroscopic output: symmetry, the presence of a quaternary carbon, and distinct sets of aromatic and aliphatic protons.

A Technical Guide to the Solubility of 4,4-Diphenylpiperidine for Researchers and Drug Development Professionals

Introduction: The Significance of 4,4-Diphenylpiperidine in Medicinal Chemistry

This compound serves as a crucial structural scaffold in the design and synthesis of a multitude of pharmacologically active agents. Its rigid, three-dimensional framework, featuring a basic nitrogen atom and lipophilic phenyl groups, is a key pharmacophore for a diverse range of centrally acting compounds, including analgesics and other neurotherapeutics. A comprehensive understanding of its solubility characteristics is paramount for its application in drug discovery, from reaction chemistry and purification to formulation and bioavailability studies. This in-depth technical guide provides a thorough examination of the theoretical and practical aspects of this compound solubility, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the interplay between its non-polar and polar features dictates its behavior in various solvents.

| Property | Value/Information | Source |

| Molecular Formula | C₁₇H₁₉N | [1] |

| Molecular Weight | 237.34 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | Not explicitly found for the free base; the hydrochloride salt melts at 300-305°C. | [2] |

| Predicted XlogP | ~3.7 | [1] |

| pKa | The pKa of the related 1-tert-butyl-4,4-diphenylpiperidine (budipine) suggests the piperidine nitrogen is basic. The pKa of piperidine itself is 11.22. | [3][4] |

The high predicted XlogP value of approximately 3.7 unequivocally classifies this compound as a lipophilic, or "fat-loving," molecule.[1] This is a direct consequence of the two phenyl rings, which create a large non-polar surface area. The piperidine ring, while containing a polar secondary amine, contributes less to the overall polarity. This structural composition is the primary determinant of its solubility profile.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various solvent classes can be predicted as follows:

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to exhibit good solubility in these solvents. The non-polar phenyl groups will have strong van der Waals interactions with the non-polar solvent molecules.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Good to moderate solubility is anticipated. While these solvents have a dipole moment, they can effectively solvate the large non-polar regions of the molecule. Dichloromethane is a particularly effective solvent for a wide range of organic compounds due to its ability to engage in both polar and dispersion interactions.[5][6]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Water: The solubility of the this compound free base in water is expected to be very low . The large, non-polar diphenyl structure will be entropically unfavorable to accommodate within the highly ordered hydrogen-bonded network of water.

-

Alcohols (Methanol, Ethanol): Moderate to low solubility is predicted. While the hydroxyl group of the alcohol can hydrogen bond with the piperidine nitrogen, the relatively short alkyl chains of these solvents are not ideal for solvating the large phenyl groups. As the alkyl chain length of the alcohol increases (e.g., propanol, butanol), the solubility of this compound is likely to improve due to the increasing non-polar character of the solvent.

-

-

Highly Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Good solubility is expected. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and non-polar compounds.[7][8] It is a common choice for preparing stock solutions in biological screening assays.[2]

The basicity of the piperidine nitrogen offers a critical avenue for manipulating solubility. In acidic aqueous solutions, the nitrogen will be protonated, forming a piperidinium salt. This salt will have significantly enhanced aqueous solubility due to its ionic nature.

Figure 1: A conceptual diagram illustrating the predicted solubility of this compound in different solvent classes based on intermolecular forces.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate and reproducible research. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[9]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is quantified.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, dichloromethane, toluene, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a visible excess of solid remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurries for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 12, 24, 48 hours) to determine the point at which the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Sources

- 1. PubChemLite - this compound (C17H19N) [pubchemlite.lcsb.uni.lu]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Synthesis, physical-chemical properties and pharmacologically-oriented screening studies on budipine and related 4,4-diphenylpiperidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Dichloromethane - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. pharmtech.com [pharmtech.com]

- 9. 4-Phenylpiperidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Pharmacological Profile of 4,4-Diphenylpiperidine Analogs

Executive Summary

The 4,4-diphenylpiperidine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for interacting with a diverse array of biological targets, particularly within the central nervous system (CNS). This guide offers a comprehensive technical analysis of the pharmacological profile of this compound analogs, synthesizing data from seminal and contemporary research. We will dissect their complex interactions with opioid, sigma, and dopamine receptors, explore the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, and detail the critical experimental methodologies used for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable chemical entity for the discovery of novel therapeutics.

Introduction: The this compound Core

The this compound moiety is a six-membered heterocyclic ring featuring two phenyl groups geminally substituted at the C4 position. This unique arrangement imparts significant lipophilicity and conformational rigidity, pre-organizing the molecule for optimal presentation of key pharmacophoric features to receptor binding pockets. Historically, derivatives of this scaffold have been instrumental in the development of potent analgesics and CNS-active agents.[1][2] Its true value, however, lies in its remarkable polypharmacology; subtle modifications to the core structure can dramatically shift its binding profile, allowing for the targeted design of ligands for multiple receptor systems. This guide will explore its engagement with three primary receptor families: opioid, sigma, and dopamine receptors.

Pharmacodynamics: A Profile of Promiscuous Precision

The therapeutic potential of this compound analogs stems from their ability to be chemically tuned to interact with specific receptors, or combinations of receptors, with high affinity.

Opioid Receptor Interactions

The this compound scaffold is a well-established pharmacophore for opioid receptors, particularly the mu (μ) and delta (δ) subtypes.[3] The nature of the substituent on the piperidine nitrogen (N1 position) is a critical determinant of affinity and efficacy.

-

Structure-Activity Relationship (SAR):

-

N1-Alkyl Substitution: Small alkyl groups, such as methyl, on the piperidine nitrogen tend to confer the highest affinity for μ- and δ-opioid receptors.[3] Increasing the steric bulk with groups like isopropyl or t-butyl generally leads to a decrease in binding affinity.[3]

-

N1-Arylethyl Substitution: The addition of an arylethyl group at the N1 position, a feature reminiscent of the potent opioid fentanyl, can produce compounds with extremely high narcotic agonist potency.[4][5]

-

C4-Position Modifications: Computational modeling suggests that introducing an aromatic moiety at the C4 position can facilitate interactions with key residues like Asn¹²⁵ and Lys³⁰³ in the MOR active site, enhancing agonist activity.[6] Furthermore, designing analogs based on active metabolites of drugs like tramadol has led to the discovery of highly potent and selective MOR agonists.[7]

-

Analogs have been synthesized that show analgesic potency comparable to morphine in preclinical models like the mouse writhing and tail-flick tests.[8] This activity is strongly correlated with high affinity for [³H]naloxone binding sites in rat brain membranes.[8]

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, have emerged as promising targets for treating CNS disorders, including neurodegenerative diseases and pain.[9] The this compound core is a foundational element in many high-affinity σ1 ligands.

-

Mechanism of Action: Sigma-1 receptors are unique intracellular chaperones, primarily located on the endoplasmic reticulum (ER).[10] Upon ligand binding, they can translocate to the plasma membrane to modulate the activity of ion channels, such as NMDA receptors.[10] This modulation of the NMDA receptor signaling cascade is believed to be a key mechanism behind the neuroprotective effects observed with σ1 receptor ligands in models of ischemic brain injury.[10]

-

SAR for Sigma Receptors:

-

Derivatives such as 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) have demonstrated significant neuroprotective effects.[10]

-

High-affinity binding (Ki = 1-10 nM) can be achieved with specific substitutions, often yielding ligands with excellent selectivity over dopamine and phencyclidine receptors.[11]

-

Quantitative structure-activity relationship (QSAR) studies reveal that σ1 binding is largely driven by hydrophobic interactions, a property well-supported by the dual phenyl rings of the core scaffold.[12]

-

Dopamine Receptor Modulation

The versatility of the this compound scaffold extends to dopamine receptors, with different analog series yielding potent D4 antagonists and D2 receptor "stabilizers."

-

Dopamine D4 Receptor Antagonists: By incorporating a 4,4-difluoropiperidine ether structure, researchers have developed antagonists with exceptional binding affinity for the D4 receptor (Ki as low as 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes.[13] These compounds interact with key residues such as Asp112 and Glu183 in the D4 receptor.[13] While initial series suffered from poor metabolic stability, they serve as crucial in vitro tool compounds for probing D4 receptor function.[13]

-

Dopamine D2 Receptor "Stabilizers": Modification of a partial D2 agonist led to the discovery of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a compound with a unique "dopaminergic stabilizer" profile.[14] It acts as a functional antagonist with fast-off kinetics, allowing D2 receptors to rapidly regain responsiveness. This state-dependent antagonism may offer therapeutic benefits by stabilizing dopamine signaling rather than causing a complete blockade.[14]

Synthesizing the Structure-Activity Relationship (SAR)

The pharmacological profile of a this compound analog is dictated by the interplay of substitutions at key positions. Understanding these relationships is paramount for rational drug design.

Caption: Key modification points on the this compound scaffold.

Quantitative Data Summary

The following table summarizes representative binding affinities for various this compound analogs across different receptor targets, illustrating the scaffold's tunability.

| Compound Class/Example | Target Receptor | Binding Affinity (Ki) | Key Structural Feature | Reference |

| 1-Methyl-4,4-diphenylpiperidine | μ-Opioid | 0.71 μM (IC50) | N-Methyl group | [3] |

| 1-Methyl-4,4-diphenylpiperidine | δ-Opioid | 2.1 μM (IC50) | N-Methyl group | [3] |

| 4,4-Difluoropiperidine Ether Analog | Dopamine D4 | 0.3 nM - 5.5 nM | 4,4-difluoro & ether linkage | [13] |

| Phenylpiperazine/Piperidine Analogs | Sigma (σ) | 1 - 10 nM | Phenylbutyl or related side chain | [11] |

| Pridopidine (ACR16) | Dopamine D2 | Low Affinity (Competitive) | N-propyl & 3-(methylsulfonyl)phenyl | [14] |

| Hydroxypiperidine Analog 23 | μ-Opioid | 0.0034 nM | 3-((dimethylamino)methyl)-4-ol | [7] |

| Hydroxypiperidine Analog 23 | δ-Opioid | 41.67 nM | 3-((dimethylamino)methyl)-4-ol | [7] |

| Hydroxypiperidine Analog 23 | κ-Opioid | 7.9 nM | 3-((dimethylamino)methyl)-4-ol | [7] |

Core Experimental Methodologies

The characterization of this compound analogs relies on a suite of standardized in vitro assays. The protocols described below are fundamental to determining the pharmacological profile of any novel compound in this class.

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with and displace a radiolabeled ligand (e.g., [³H]N-methylspiperone for D4 receptors) from its receptor binding site in a tissue or cell membrane preparation.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor (e.g., HEK293-hD4) in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Incubation:

-

In a 96-well plate, add assay buffer, the prepared membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled standard ligand to saturate the target receptors.

-

Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Harvesting & Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Dry the filter mat and add scintillation cocktail.

-

Measure the radioactivity retained on each filter disc using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a standard radioligand competition binding assay.

Protocol: [³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors.

Principle: Agonist binding to a Gi/o-coupled GPCR facilitates the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Agonist stimulation increases the rate of [³⁵S]GTPγS binding to the G-protein, which can be quantified.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol (Section 5.1).

-

Assay Incubation:

-

In a 96-well plate, add assay buffer containing GDP (to ensure G-proteins are in their inactive state), membranes, [³⁵S]GTPγS, and the test compound.

-

Basal Binding: Wells containing all components except the test compound.

-

Agonist Stimulation: Add varying concentrations of the test compound to determine its efficacy (EC50) and maximal effect (Emax).

-

Antagonist Mode: Pre-incubate membranes with a potential antagonist before adding a known standard agonist to measure the antagonist's inhibitory effect (IC50).

-

Incubate the plate at 30°C for 60 minutes.

-

-

Harvesting & Counting: The procedure is identical to the radioligand binding assay (Section 5.1, Step 3).

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding (in counts per minute) against the log concentration of the test compound.

-

For Agonists: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

-

For Antagonists: Calculate the IC50 of the compound in inhibiting the response of a known agonist. This can be used to calculate the Kb (antagonist dissociation constant).

-

For Inverse Agonists: Compounds that decrease the basal [³⁵S]GTPγS binding are classified as inverse agonists.

-

Therapeutic Potential and Future Directions

The remarkable versatility of the this compound scaffold has positioned it as a cornerstone for developing therapeutics for a wide range of conditions:

-

Pain Management: Novel, highly potent MOR agonists with potentially improved side-effect profiles continue to be an area of intense research.[6][7]

-

Neuropsychiatric Disorders: The development of dopamine stabilizers like pridopidine and selective 5-HT2A inverse agonists offers new approaches for treating psychosis and other related disorders.[14][15]

-

Neuroprotection: Potent and selective σ1 receptor ligands hold promise for treating neurodegenerative conditions and acute ischemic brain injury by modulating excitotoxic signaling cascades.[10]

-

Parkinson's Disease: Sila-analogs (where the C4 carbon is replaced by silicon) have shown stronger inhibition of noradrenaline and serotonin uptake, suggesting potential anti-Parkinsonian effects.[16]

Future research will likely focus on refining the selectivity of these analogs to minimize off-target effects and on improving their pharmacokinetic properties, particularly metabolic stability and brain penetrance, to translate potent in vitro tool compounds into clinically viable drug candidates.[13] The continued exploration of this privileged scaffold is certain to yield new chemical entities with profound therapeutic potential.

References

- Casy, A. F., & Ogungbamila, F. O. (1982). The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors. PubMed.

- Tacke, R., et al. (1988). This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed.

- Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.

- Lichtenthaler, F. W., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.

- Cianfrogna, J. A., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.

- Martin, L. J., et al. (2009). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central.

-

Various Authors. (2023). Structure–activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

- Le, T. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central.

- Perregaard, J., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.

- Unspecified Authors. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed.

- Malan, F. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central.

-

Cianfrogna, J. A., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

- Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.

- Unspecified Authors. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.

- Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.

-

Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

- Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.

- Lee, J., et al. (2020). How μ-Opioid Receptor Recognizes Fentanyl. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Novel 4,4-Diphenylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Scaffolding of Innovation

The 4,4-diphenylpiperidine moiety represents a privileged scaffold in medicinal chemistry, a testament to its remarkable conformational flexibility and its ability to present key pharmacophoric elements in a precise three-dimensional orientation. This structural motif is the cornerstone of a diverse array of biologically active molecules, demonstrating a chameleon-like ability to interact with a range of pharmacological targets. This guide provides an in-depth exploration of the biological activities of novel this compound derivatives, with a particular focus on their roles as opioid receptor modulators, calcium channel blockers, and emerging anticancer agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and synthesize the critical structure-activity relationships that drive modern drug design in this chemical space.

I. Modulation of Opioid Receptors: A Legacy of Analgesia and Beyond

The this compound core is famously embedded within the structure of potent opioid analgesics. Novel derivatives continue to be explored for their ability to selectively target opioid receptor subtypes (μ, δ, and κ), aiming to achieve potent analgesia with reduced side effects.

Mechanistic Insights: G-Protein Coupled Signaling Cascade

Opioid receptors are classical G-protein coupled receptors (GPCRs).[1][2] Upon agonist binding, a conformational change in the receptor triggers the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[2][3] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector systems.[1][3] Key signaling events include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), and the inhibition of voltage-gated calcium channels.[4][5] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, the cellular basis for analgesia.[5]

Caption: Opioid Receptor Signaling Pathway.

Quantitative Assessment of Opioid Receptor Interaction

The affinity and functional activity of novel this compound derivatives at opioid receptors are paramount for their characterization. Radioligand binding assays are the gold standard for determining binding affinity (Ki), while functional assays, such as [³⁵S]GTPγS binding, are used to assess agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[6]

| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs DAMGO) | Reference |

| 1-Methyl-4,4-diphenylpiperidine | μ | 0.71 (IC₅₀ vs [³H]dihydromorphine) | - | - | [7] |

| 1-Methyl-4,4-diphenylpiperidine | δ | 2.1 (IC₅₀ vs [³H][D-Ala²,D-Leu⁵]enkephalin) | - | - | [7] |

| Fentanyl | μ | <1 | - | - | [8] |

| Morphine | μ | 1-100 | 194 | - | [6][8] |

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a novel this compound derivative for the μ-opioid receptor.[9][10]

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the μ-opioid receptor (e.g., rat brain tissue or CHO cells stably expressing the human μ-opioid receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer

-

A fixed concentration of a high-affinity radioligand for the μ-opioid receptor (e.g., [³H]DAMGO).

-

A range of concentrations of the unlabeled test compound (the this compound derivative).

-

For determination of non-specific binding, add a high concentration of a known μ-opioid receptor ligand (e.g., naloxone).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

II. Calcium Channel Blockade: A Gateway to Cardiovascular and Neurological Applications

Derivatives of the this compound scaffold have also emerged as potent blockers of voltage-gated calcium channels, particularly the L-type calcium channels, which are crucial in cardiovascular function.[11][12]

Mechanism of Action: Inhibition of Calcium Influx

Voltage-gated calcium channels are transmembrane proteins that mediate the influx of calcium ions into cells in response to membrane depolarization.[13] In vascular smooth muscle, this calcium influx triggers contraction.[14] this compound-based calcium channel blockers bind to the L-type calcium channels, stabilizing their inactive state and thereby inhibiting the influx of calcium.[11] This leads to vasodilation and a reduction in blood pressure.[12][14]

Caption: Workflow for Anticancer Drug Evaluation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [15]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel this compound derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.

-

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the piperidine ring and the phenyl groups. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

Opioid Receptor Modulators: The nature of the N-substituent on the piperidine ring is a key determinant of opioid receptor affinity and efficacy. Small alkyl groups, such as methyl, are often found in potent agonists.

-

Calcium Channel Blockers: The substitution pattern on the phenyl rings can significantly influence the potency and selectivity of calcium channel blockade.

-

Anticancer Agents: The introduction of various functional groups on the phenyl rings and the piperidine nitrogen is being explored to enhance cytotoxic activity and selectivity for cancer cells.

V. Conclusion: A Scaffold of Continuing Promise

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a range of biological systems. The ongoing exploration of new derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the development of next-generation drugs for pain management, cardiovascular diseases, and cancer.

References

Sources

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 5. Video: Opioid Receptors: Overview [jove.com]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]